[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate
Description
Properties
IUPAC Name |
[8-[2-[acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-14(25)24(3)11-10-17-12-18(27-4)13-20-19(17)8-6-16-7-9-21(28-5)23(22(16)20)29-15(2)26/h6-9,12-13H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCNMUAWZXTDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCC1=C2C=CC3=C(C2=CC(=C1)OC)C(=C(C=C3)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024758 | |
| Record name | 8-{2-[Acetyl(methyl)amino]ethyl}-3,6-dimethoxy-4-phenanthryl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91295-74-8 | |
| Record name | 8-{2-[Acetyl(methyl)amino]ethyl}-3,6-dimethoxy-4-phenanthryl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Phenanthrene
Phenanthrene is brominated using molecular bromine (Br₂ ) in dichloromethane at 5°C for 5 days, yielding a mixture of 3-bromo-1,9-dimethoxyphenanthrene and other regioisomers.
Reaction Conditions :
Methoxylation via Ullmann Coupling
Brominated intermediates undergo Ullmann-type coupling with sodium methoxide (NaOMe ) in dimethylformamide (DMF) using CuI as a catalyst.
Reaction Conditions :
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Catalyst: CuI (0.013 mol)
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Base: NaOMe (0.101 mol)
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Solvent: DMF/MeOH (2:1)
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Temperature: Reflux (7 days)
Functionalization at Position 8: Introduction of the Acetyl(methyl)aminoethyl Side Chain
The 8-position of the phenanthrene core is functionalized through a two-step alkylation-acetylation sequence .
Alkylation with 2-(Methylamino)ethyl Bromide
The phenanthrene intermediate reacts with 2-(methylamino)ethyl bromide in the presence of a base such as K₂CO₃ in acetonitrile.
Reaction Conditions :
Acetylation of the Amine Group
The secondary amine is acetylated using acetic anhydride ((Ac)₂O) in pyridine at room temperature.
Reaction Conditions :
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Reagent: (Ac)₂O (1.2 equiv)
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Solvent: Pyridine
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Temperature: 25°C (4 hr)
Acetylation at Position 4
The final step involves acetylation of the 4-hydroxyl group on the phenanthrene backbone using acetic anhydride under acidic conditions.
Reaction Conditions :
-
Reagent: (Ac)₂O (1.5 equiv)
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Catalyst: H₂SO₄ (catalytic)
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Solvent: Acetic acid
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Temperature: 60°C (3 hr)
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel column chromatography using gradients of ethyl acetate/hexane (5–10%) .
Spectroscopic Validation
Alternative Synthetic Routes
Palladium-Catalyzed Annulation
A patent-pending method uses palladium-catalyzed annulation between 4,5-dibromo-9-fluorenone and internal alkynes to construct the phenanthrene skeleton.
Advantages :
Biosynthetic Derivatization from Thebaine
The compound is a byproduct of thebaine acetylation during heroin synthesis.
Reaction :
Industrial-Scale Production
Suppliers like Parchem synthesize the compound via kilogram-scale batches using optimized Ullmann and acetylation protocols.
Typical Specifications :
Challenges and Optimization
Chemical Reactions Analysis
Methylprednisolone undergoes various chemical reactions, including:
Oxidation: Methylprednisolone can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the methylprednisolone molecule.
Substitution: Substitution reactions can introduce new functional groups into the methylprednisolone structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of methylprednisolone with modified chemical properties .
Scientific Research Applications
Methylprednisolone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study corticosteroid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical research to develop new treatments for inflammatory and autoimmune diseases.
Industry: Utilized in the pharmaceutical industry for the production of anti-inflammatory medications.
Mechanism of Action
Methylprednisolone exerts its effects by binding to glucocorticoid receptors in the body . This binding activates the receptor, leading to changes in gene expression that reduce inflammation and modulate the immune response . The molecular targets of methylprednisolone include various cytokines and inflammatory mediators, which are downregulated to achieve its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[(8S,9S,13S,14S,17S)-13-Methyl-2,3-dioxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] Acetate (CAS 144082-89-3)
- Structural Differences: The backbone is a partially hydrogenated cyclopenta[a]phenanthrene system, reducing aromaticity compared to the fully aromatic target compound. Functional Groups: Contains two ketone groups (2,3-dioxo) and a methyl group at position 13, contrasting with the methoxy and acetylated aminoethyl groups in the target compound.
- Physicochemical Properties: Molecular Formula: C₂₀H₂₄O₄ (Molecular Weight: 328.40 g/mol). The hydrogenated structure likely increases solubility in nonpolar solvents compared to the aromatic target compound.
- Applications : Often associated with steroidal or hormone-mimetic activity due to its fused cyclopentane ring system .
2-(Dimethylamino)ethyl Acetate (CAS 1421-89-2)
- Structural Differences: A simple linear ester lacking the phenanthrene backbone. Features a dimethylamino group directly attached to the ethyl chain.
- Physicochemical Properties: Molecular Formula: C₆H₁₁NO₂ (Molecular Weight: 129.16 g/mol). Higher volatility and lower molecular weight compared to the target compound.
- Applications : Used as a solvent or intermediate in organic synthesis; its simpler structure limits biological activity compared to polycyclic phenanthrenes .
[4-[(Z)-[2-(3,4-Dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-ethoxyphenyl] Acetate
- Structural Differences :
- Incorporates a thiazolo-triazol heterocyclic system fused to a phenyl group, differing from the phenanthrene core.
- Contains additional ethoxy and dimethoxyphenyl substituents.
- Applications : Heterocyclic systems like thiazolo-triazol are often explored for antimicrobial or photochromic properties, suggesting divergent applications compared to the target compound .
Data Table: Comparative Analysis
*Estimated based on the IUPAC name.
Key Research Findings and Gaps
- Target Compound: No direct data on synthesis, toxicity, or bioactivity is available in the provided evidence.
- Safety Profiles : The compound in has documented hazards (e.g., skin/eye irritation), implying that the target compound may require similar safety precautions due to its aromatic and ester functionalities .
- Structural Insights: The acetylated aminoethyl group in the target compound may enhance solubility in polar solvents compared to fully nonpolar phenanthrenes, while the methoxy groups could stabilize charge-transfer interactions .
Biological Activity
The compound [8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate is a synthetic derivative of phenanthrene, which exhibits a variety of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a phenanthrene core with acetyl and methoxy functional groups that are critical for its biological activity.
Antiplatelet Activity
Recent studies have indicated that phenanthrene derivatives, including this compound, exhibit significant antiplatelet activity . For instance, in vitro assays demonstrated that at concentrations of 100 µg/mL, the compound effectively suppressed platelet aggregation induced by arachidonic acid (AA) and collagen. The results showed a complete inhibition of AA-induced platelet aggregation, highlighting its potential as an antiplatelet agent .
Antioxidant Effects
The compound has also been evaluated for its antioxidant properties . In a study assessing various phenanthrene derivatives, it was found that this compound exhibited a strong capacity to scavenge free radicals. This activity is attributed to the presence of methoxy groups that enhance electron donation capabilities .
Inhibition of Cyclooxygenase Enzymes
The mechanism underlying the antiplatelet activity involves the inhibition of cyclooxygenase (COX) enzymes. Docking studies have shown that the compound binds to COX-1 and COX-2, preventing the conversion of arachidonic acid into thromboxanes, which are potent promoters of platelet aggregation. The binding affinity for COX-1 was found to be significantly higher than for COX-2, suggesting selective inhibition .
Modulation of cAMP Levels
Additionally, the compound appears to influence cyclic adenosine monophosphate (cAMP) levels in platelets. Elevated cAMP levels are associated with reduced platelet activation. The compound's ability to maintain cAMP levels in the presence of ADP suggests a potential mechanism for its antiplatelet effects .
Study 1: Antiplatelet Efficacy
A case study involving this compound assessed its effects on human platelets in vitro. The study revealed that treatment with this compound resulted in a dose-dependent decrease in platelet aggregation. At 100 µg/mL, aggregation was reduced by over 90% compared to control samples .
Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, the compound was tested against several free radical-generating systems. The results indicated that it significantly reduced oxidative stress markers in cultured cells, further supporting its potential therapeutic role as an antioxidant agent .
Q & A
Basic: What synthetic routes are available for synthesizing [8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate, and how can intermediates be characterized?
Methodological Answer:
A multi-step synthesis approach is typically employed, involving:
- Protection/Deprotection Steps : Use of Boc (tert-butoxycarbonyl) groups to protect amines, followed by acidic deprotection (e.g., HCl/dioxane) .
- Coupling Reactions : Alkylation or acylation under reflux conditions with anhydrous potassium carbonate in acetonitrile .
- Characterization of Intermediates : Employ HPLC-MS/MS for purity assessment and structural confirmation, using internal standards (e.g., deuterated analogs) for quantification .
- Crystallization : For structural validation, intermediates can be crystallized and analyzed via X-ray diffraction using SHELX software for refinement .
Basic: How can the molecular structure of this compound be resolved, and what software tools are recommended for crystallographic refinement?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- Refinement : Use SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . For hydrogen bonding analysis, lattice energy calculations via DFT (e.g., Gaussian software) complement crystallographic data .
- Validation : Cross-check with spectroscopic data (e.g., NMR chemical shifts) to resolve ambiguities in electron density maps .
Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during structural elucidation?
Methodological Answer:
- Data Triangulation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based simulations) to identify outliers .
- Dynamic Effects : Consider rotational barriers in acetamide groups (e.g., acetyl(methyl)amino side chains) that may cause signal splitting; variable-temperature NMR can clarify .
- Contamination Checks : Use SPE (solid-phase extraction) purification to remove byproducts, followed by high-resolution MS to confirm molecular ion peaks .
Advanced: What strategies optimize the solubility of this compound for in vitro assays, given its acetyl and methoxy substituents?
Methodological Answer:
- Solvent Screening : Test medium-polarity solvents (e.g., acetone, ethyl acetate) compatible with acetyl-rich structures, as demonstrated for cellulose acetates .
- Co-solvents : Use methanol/water mixtures (50:50 v/v) to enhance solubility while maintaining stability .
- Surfactant-Assisted Dispersion : For hydrophobic phenanthrene cores, employ polysorbate-80 or cyclodextrin-based carriers to improve aqueous dispersion .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the acetyl(methyl)aminoethyl side chain?
Methodological Answer:
- Analog Synthesis : Replace the acetyl(methyl)amino group with alternative moieties (e.g., sulfonamides, hydrazides) and assess activity changes .
- Computational Docking : Use AutoDock Vina to model interactions between the side chain and target proteins, focusing on hydrogen bonding and hydrophobic pockets .
- Biological Assays : Pair SAR with oxidative stress biomarkers (e.g., 8-OHdG, HNE-MA) to correlate structural modifications with mechanistic outcomes .
Advanced: What computational methods are suitable for modeling the compound’s conformational flexibility and electronic properties?
Methodological Answer:
- Conformational Analysis : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) to study side-chain rotation and phenanthrene ring puckering .
- Electronic Properties : Use DFT (B3LYP/6-311+G**) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict redox behavior .
- QSPR Modeling : Corinate logP and polar surface area with experimental permeability data to guide drug design .
Advanced: How should researchers handle safety concerns related to skin sensitization and toxicity during handling?
Methodological Answer:
- PPE Protocols : Use nitrile gloves, fume hoods, and closed systems to minimize dermal exposure, as recommended for structurally similar acetates .
- Toxicity Screening : Perform Ames tests and in vitro cytotoxicity assays (e.g., HepG2 cells) prior to in vivo studies .
- Waste Management : Degrade acetylated byproducts via alkaline hydrolysis (e.g., NaOH/ethanol) to reduce environmental hazards .
Advanced: What analytical techniques resolve challenges in quantifying trace impurities in synthesized batches?
Methodological Answer:
- Ultra-HPLC-MS/MS : Employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for high-sensitivity detection of impurities .
- Isotope Dilution : Spike samples with deuterated internal standards (e.g., HNE-MA-d3) to correct for matrix effects .
- Forced Degradation : Expose the compound to heat/light and monitor degradation pathways via LC-TOF-MS to identify labile functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
